molecular formula C20H23ClN2O3S B11343140 N-(4-chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11343140
M. Wt: 406.9 g/mol
InChI Key: CIDVRYGIPZECTG-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and both chlorophenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common route includes the reaction of 4-chlorophenylmethanesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-CHLOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)METHANESULFONAMIDE
  • N-(4-METHYLPHENYL)METHANESULFONAMIDE
  • 4-CHLORO-N-(4-METHYLPHENYL)BENZAMIDE

Uniqueness

N-(4-CHLOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c1-15-2-4-16(5-3-15)14-27(25,26)23-12-10-17(11-13-23)20(24)22-19-8-6-18(21)7-9-19/h2-9,17H,10-14H2,1H3,(H,22,24)

InChI Key

CIDVRYGIPZECTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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